1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with 2-fluoroethyl chloride in the presence of a base to form 1-(2-fluoroethyl)piperidine. This intermediate is then reacted with sulfonamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating bacterial infections and certain types of cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. In the case of its antibacterial properties, the compound inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition occurs through the binding of the sulfonamide group to the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid. The exact pathways and molecular targets may vary depending on the specific application and biological system.
Comparison with Similar Compounds
1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: Commonly used as an antibiotic, it has a similar mechanism of action but differs in its chemical structure.
Sulfadiazine: Another sulfonamide antibiotic with a different spectrum of activity and pharmacokinetic properties.
Sulfisoxazole: Known for its use in treating urinary tract infections, it also shares a similar mechanism but has distinct pharmacological characteristics.
Properties
IUPAC Name |
1-(2-fluoroethyl)piperidine-3-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2O2S.ClH/c8-3-5-10-4-1-2-7(6-10)13(9,11)12;/h7H,1-6H2,(H2,9,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCICJNDKYFPEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCF)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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